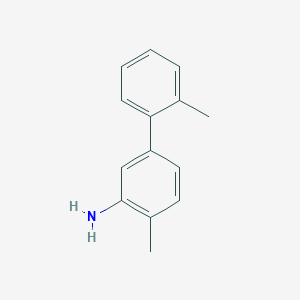2-Methyl-5-(2-methylphenyl)aniline
CAS No.:
Cat. No.: VC18018952
Molecular Formula: C14H15N
Molecular Weight: 197.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H15N |
|---|---|
| Molecular Weight | 197.27 g/mol |
| IUPAC Name | 2-methyl-5-(2-methylphenyl)aniline |
| Standard InChI | InChI=1S/C14H15N/c1-10-5-3-4-6-13(10)12-8-7-11(2)14(15)9-12/h3-9H,15H2,1-2H3 |
| Standard InChI Key | GZXANRSZJOBABR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=CC=CC=C2C)N |
Introduction
Chemical Identity and Structural Characteristics
2-Methyl-5-(2-methylphenyl)aniline, systematically named 5-(2-methylphenyl)-2-methylbenzenamine, features a benzene ring substituted with an amino group at the 5-position, a methyl group at the 2-position, and a 2-methylphenyl group at the adjacent position. Its molecular formula is C₁₄H₁₅N, with a molecular weight of 197.28 g/mol. The compound’s structure is represented by the SMILES notation CC1=CC=CC=C1C2=C(C=CC(=C2)C)NC, reflecting the spatial arrangement of substituents .
Key Structural Features:
-
Aromatic Core: The aniline backbone provides reactivity for electrophilic substitution and coupling reactions.
-
Methyl Groups: The ortho-methyl groups introduce steric hindrance, influencing reaction kinetics and regioselectivity.
-
N-H Bond: The primary amine group enables participation in condensation and diazotization reactions.
| Method | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd-Catalyzed Coupling | Pd(OAc)₂, DPEPhos | Toluene | 110 | 17–20 |
| Nucleophilic Substitution | Grignard Reagent | THF | 25–40 | 10–15 |
Physicochemical Properties
Experimental data specific to 2-methyl-5-(2-methylphenyl)aniline is sparse, but properties can be inferred from related compounds:
Physical Properties
-
Boiling Point: Estimated 290–310°C (cf. o-toluidine: 200°C ).
-
Melting Point: Predicted 45–55°C due to reduced symmetry compared to simpler anilines.
-
Solubility: Miscible in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol.
Spectroscopic Characterization
-
¹H NMR: Aromatic protons resonate at δ 6.7–7.3 ppm, with methyl groups at δ 2.2–2.5 ppm.
-
IR Spectroscopy: N–H stretch at ~3400 cm⁻¹; C–H aromatic stretches at 3050 cm⁻¹ .
Applications in Industrial and Research Contexts
Dye and Pigment Synthesis
The compound serves as an intermediate in azo dye production. Its amino group facilitates diazo coupling with electron-deficient aromatics, yielding chromophores with enhanced lightfastness.
Pharmaceutical Development
Structural analogs, such as 5-fluoro-N-methyl derivatives, are explored as kinase inhibitors . While the target compound lacks fluorine, its scaffold could be functionalized for bioactivity.
Polymer Chemistry
Incorporation into polyimides or epoxy resins may improve thermal stability. For example, copolymerization with dianhydrides could yield high-performance materials for aerospace applications.
Biological Activity and Toxicological Profile
Acute Toxicity
While direct studies are absent, o-toluidine (a structural analog) exhibits an oral LD₅₀ of 670 mg/kg in rats and is classified as a Group 1 carcinogen . By analogy, 2-methyl-5-(2-methylphenyl)aniline may pose similar risks, necessitating caution in handling.
Metabolic Pathways
Hepatic cytochrome P450 enzymes likely oxidize the amine to nitroso derivatives, which can induce methemoglobinemia and DNA adduct formation .
Table 2: Toxicity Comparison with Analogous Amines
| Compound | LD₅₀ (Oral, Rat) | Carcinogenicity |
|---|---|---|
| o-Toluidine | 670 mg/kg | Group 1 (IARC) |
| 2-Methyl-N-phenylaniline | Not Available | Suspected |
| Target Compound | Not Available | Potential Risk |
Future Research Directions
-
Synthetic Optimization: Explore microwave-assisted or flow chemistry to improve yields.
-
Toxicological Studies: Conduct in vitro assays to assess mutagenicity and carcinogenicity.
-
Material Applications: Investigate use in conductive polymers or metal-organic frameworks (MOFs).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume